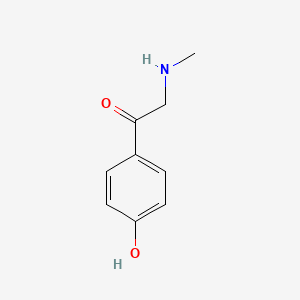

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one

Description

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,10-11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQOKMDKQJVMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066687 | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21213-89-8 | |

| Record name | 1-(4-Hydroxyphenyl)-2-(methylamino)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21213-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxy-2-(methylamino)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021213898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXY-2-(METHYLAMINO)ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK69P7LHS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one

An In-Depth Technical Guide on the Synthesis and Characterization of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a compound of significant interest in medicinal chemistry. With the molecular formula C₉H₁₁NO₂, this α-amino ketone serves as a valuable intermediate and a structural motif in the development of various biologically active agents.[1][2][3] This document details a robust and reproducible multi-step synthetic pathway, starting from the commercially available precursor, 4-hydroxyacetophenone. Each synthetic step is accompanied by a thorough explanation of the underlying chemical principles and reaction mechanisms. Furthermore, this guide outlines a complete protocol for the structural elucidation and purity verification of the final compound, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step experimental procedures.

Introduction: Significance and Physicochemical Properties

This compound is an organic compound featuring a ketone, a secondary amine, and a phenol functional group.[1] This unique combination of functionalities makes it a versatile building block in organic synthesis. The presence of the hydroxyphenyl group allows for hydrogen bonding, while the methylamino group can participate in ionic interactions, which are crucial for molecular recognition at biological targets.[1]

The compound has been investigated for its potential biological activities, including the inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting its therapeutic potential in conditions such as glaucoma and Alzheimer's disease.[1] Its structural similarity to endogenous catecholamines also makes it a subject of interest in pharmacological studies. This guide provides the foundational knowledge required for the reliable synthesis and rigorous characterization of this important molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| CAS Number | 21213-89-8 | [2][3] |

| Melting Point | 147-148 °C | [2] |

| Appearance | Solid (Predicted) |

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence starting from 4-hydroxyacetophenone. This pathway involves an initial α-bromination of the ketone, followed by a nucleophilic substitution with methylamine. This approach is reliable, scalable, and utilizes readily available starting materials.

Retrosynthetic Analysis & Workflow

The retrosynthetic strategy involves disconnecting the C-N bond at the α-position to the carbonyl, leading back to an α-haloketone and methylamine. The α-haloketone, in turn, is derived from the corresponding ketone, 4-hydroxyacetophenone, via an α-halogenation reaction.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one (Intermediate 1)

This reaction proceeds via an acid-catalyzed α-bromination of the ketone. The acid catalyst promotes the formation of an enol tautomer, which is the active nucleophile that attacks elemental bromine.[4][5] Acetic acid serves as both the solvent and the acid catalyst.[6]

-

Materials:

-

4-Hydroxyacetophenone (1.0 eq)

-

Bromine (Br₂) (1.05 eq)

-

Glacial Acetic Acid

-

-

Protocol:

-

Dissolve 4-hydroxyacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the setup from light.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over 30-60 minutes. Maintain the temperature below 10 °C. The red-brown color of bromine should dissipate as it reacts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

-

The solid product, 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, will precipitate. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water to remove residual acetic acid and HBr.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure α-bromo ketone.

-

Step 2: Synthesis of this compound (Final Product)

The purified α-bromo ketone undergoes a nucleophilic substitution reaction with methylamine. The nitrogen atom of methylamine acts as the nucleophile, displacing the bromide ion.[7][8] An excess of methylamine is used to act as both the nucleophile and the base to neutralize the HBr formed during the reaction.

-

Materials:

-

2-Bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq)

-

Methylamine (40% solution in water or in ethanol) (3.0 eq)

-

Ethanol

-

-

Protocol:

-

Suspend the 2-bromo-1-(4-hydroxyphenyl)ethan-1-one in ethanol in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add the methylamine solution to the stirred suspension.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound.

-

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Caption: Key functional groups of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments. The expected spectrum would show distinct signals for the aromatic protons, the methylene (CH₂) protons adjacent to the carbonyl and amine, the amine (NH) proton, the methyl (CH₃) protons, and the phenolic (OH) proton.

-

¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.8 (d) | Doublet | 2H | Protons ortho to C=O |

| Aromatic | ~6.9 (d) | Doublet | 2H | Protons ortho to OH |

| Methylene | ~4.0 (s) | Singlet | 2H | -CO-CH₂ -NH- |

| Methyl | ~2.4 (s) | Singlet | 3H | -NH-CH₃ |

| Amine | Variable | Broad Singlet | 1H | -NH - |

| Phenolic | Variable | Broad Singlet | 1H | -OH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl | ~195 | C =O | ||

| Aromatic | ~162 | C -OH | ||

| Aromatic | ~131 | C H (ortho to C=O) | ||

| Aromatic | ~128 | C -C=O | ||

| Aromatic | ~115 | C H (ortho to OH) | ||

| Methylene | ~55 | -C H₂-NH- | ||

| Methyl | ~35 | -NH-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[9]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Phenol O-H Stretch | 3200-3600 | Broad |

| Amine N-H Stretch | 3300-3500 | Sharp, medium |

| Aromatic C-H Stretch | 3000-3100 | Sharp |

| Aliphatic C-H Stretch | 2850-2960 | Sharp |

| Ketone C=O Stretch | 1660-1680 | Strong, sharp |

| Aromatic C=C Stretch | 1585-1600 | Medium |

| C-N Stretch | 1020-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Technique: Electrospray Ionization (ESI) is commonly used for this type of polar molecule.

-

Expected Results:

-

Molecular Ion Peak ([M+H]⁺): Expected at m/z = 166.086.[10]

-

Key Fragments: Fragmentation would likely occur via alpha-cleavage on either side of the carbonyl group, leading to characteristic fragment ions.

-

Physical and Chromatographic Analysis

-

Melting Point: A sharp melting point range (e.g., 147-148 °C) is indicative of high purity.[2]

-

Thin-Layer Chromatography (TLC): TLC is used to monitor reaction progress and assess the purity of the final product. A single spot under UV visualization in an appropriate solvent system (e.g., Dichloromethane/Methanol 9:1) indicates a pure compound.

Applications and Future Perspectives

This compound is more than just a synthetic intermediate; it is a scaffold with demonstrated biological relevance.[1] Its role as an inhibitor of key enzymes opens avenues for the development of new therapeutic agents.[1]

For drug development professionals, this compound represents:

-

A starting point for library synthesis to explore structure-activity relationships (SAR).

-

A precursor for more complex molecules, such as analogs of phenylephrine or other adrenergic agonists.

-

A lead compound for optimization to improve potency, selectivity, and pharmacokinetic properties.

Future research could focus on synthesizing derivatives by modifying the phenolic hydroxyl group, the aromatic ring, or the methylamino group to probe interactions with various biological targets.[11][12][13]

Conclusion

This guide has presented a detailed and practical framework for the synthesis and characterization of this compound. By following the robust three-step synthesis from 4-hydroxyacetophenone and employing the comprehensive analytical methods described, researchers can reliably produce and validate this valuable chemical entity. The information provided herein serves as a critical resource for scientists engaged in organic synthesis and medicinal chemistry, facilitating further exploration of this compound and its derivatives in the pursuit of novel therapeutics.

References

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023-01-29). Available from: [Link]

-

ResearchGate. How can i perform Friedel crafts acylation with phenol? (2018-03-26). Available from: [Link]

-

Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. (2015-05-16). Available from: [Link]

-

University of Calgary. Ch24 - Acylation of phenols. Available from: [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2025-03-09). Available from: [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]

-

ACS Publications. Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. (2020-05-01). Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

US EPA. Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- - Substance Details - SRS. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

PubChem. 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate | C13H19NO8 | CID 134720. Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0296407). Available from: [Link]

-

NIST WebBook. Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. Available from: [Link]

-

Semantic Scholar. The Reactions of a-Bromo Ketones with Primary Amines. Available from: [Link]

-

NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. Available from: [Link]

- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

ACS Publications. The Reactions of α-Bromo Ketones with Primary Amines. Available from: [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

-

OpenStax. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

NIH. 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one - PubChem. Available from: [Link]

- Google Patents. US8455692B2 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.

-

PubMed. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Available from: [Link]

-

Wiley SpectraBase. 1-(4-Hydroxy-2-methylphenyl)ethanone - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

NIST WebBook. Ethanone, 1-(2-hydroxyphenyl)-. Available from: [Link]

-

PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available from: [Link]

-

YouTube. Introduction to IR Spectroscopy. Ketones. (2012-10-10). Available from: [Link]

-

Trinity College Dublin. ethylamino)‐. Available from: [Link]

-

ResearchGate. Synthesis and conformational study of basic substituted (4-hydroxyphenyl)-ethanones as intermediates of biologically active compounds | Request PDF. (2025-08-06). Available from: [Link]

-

ResearchGate. IR spectroscopy of 2-hydroxy-1,2-diphenylethan-1-one (at left) and copper(II). Available from: [Link]

-

NIST WebBook. Ethanone, 1-(4-methylphenyl)-. Available from: [Link]

-

ResearchGate. Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3 R ,4 S )-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic | Request. Available from: [Link]

Sources

- 1. Buy this compound | 21213-89-8 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 11. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jelsciences.com [jelsciences.com]

- 13. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Sympathone (Oxilofrine)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and chemical properties of Sympathone, a synthetic sympathomimetic amine. The information herein is curated to support research, development, and analytical activities related to this compound.

Introduction and Chemical Identity

Sympathone, known scientifically as oxilofrine and by synonyms such as methylsynephrine and 4-hydroxyephedrine, is a sympathomimetic agent developed in the 1930s.[1] Chemically, it is classified as a substituted phenethylamine and is structurally related to ephedrine.[1] Its primary therapeutic applications have been as an antihypotensive agent to treat low blood pressure and as a cough suppressant.[1] Despite its history of medical use in some countries, oxilofrine is not approved as a prescription drug or dietary supplement in the United States.[1][2] Furthermore, it is listed as a prohibited stimulant by the World Anti-Doping Agency (WADA) due to its potential to enhance athletic performance.[3]

Nomenclature and Chemical Identifiers:

-

Systematic (IUPAC) Name: 4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol[4]

-

Common Names: Oxilofrine, Methylsynephrine, p-Hydroxyephedrine[4]

-

CAS Number: 365-26-4[4]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and for the development of analytical methods and formulations.

Table 1: Summary of Physicochemical Properties of Sympathone (Oxilofrine)

| Property | Value | Source(s) |

| Melting Point | 207 °C | [4] |

| Solubility | Partly miscible in water | [4] |

| Predicted log P | -0.13 to 0.6 | [1] |

| Appearance | Not specified in searches | |

| pKa | Not specified in searches |

The hydrophilicity of oxilofrine, as indicated by its predicted log P value, is greater than that of ephedrine.[1] This property influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Stability and Degradation

While specific degradation pathways for oxilofrine are not extensively detailed in the available literature, the principles of stability-indicating method development are crucial for its handling and analysis. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, and light) are essential to identify potential degradation products and to develop analytical methods that can resolve the parent drug from these impurities. The phenolic hydroxyl group and the secondary amine in the structure of oxilofrine are potential sites for oxidative degradation. The stability of oxilofrine in biological samples is a critical consideration for accurate bioanalysis, and storage conditions should be carefully controlled.

Pharmacology and Mechanism of Action

Sympathone exerts its pharmacological effects through a dual mechanism of action, functioning as both a direct and indirect sympathomimetic agent.

-

Direct Action: It is an agonist of α-adrenergic receptors, particularly the α1 subtype.[1][3] Activation of α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction, which increases blood pressure. This mechanism is also believed to contribute to its efficacy as a cough suppressant by reducing mucus secretion in the airway.[1][4]

-

Indirect Action: Sympathone acts as a norepinephrine-releasing agent.[1] It is taken up into presynaptic neurons and displaces norepinephrine from storage vesicles, leading to an increased concentration of norepinephrine in the synaptic cleft. This indirectly stimulates both α- and β-adrenergic receptors.[1]

The combined direct and indirect sympathomimetic actions of oxilofrine result in increased myocardial contractility (positive inotropic effect), elevated heart rate, and a rise in blood pressure.[1]

Signaling Pathway of Sympathone (Oxilofrine)

Caption: Dual mechanism of Sympathone action.

Analytical Methodologies

The quantification of Sympathone in various matrices, including pharmaceutical formulations, dietary supplements, and biological fluids, is crucial for quality control, doping control, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique.

Experimental Protocol: Quantification of Oxilofrine in a Sample Matrix by UHPLC-MS

This protocol provides a general framework for the analysis of oxilofrine. Method validation according to ICH guidelines is essential before its application.

1. Materials and Reagents:

-

Oxilofrine reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample matrix (e.g., dietary supplement, plasma)

2. Standard and Sample Preparation:

-

Stock Solution: Prepare a 1.0 mg/mL stock solution of oxilofrine in methanol.

-

Calibration Standards: Serially dilute the stock solution with a suitable solvent (e.g., methanol:water, 80:20) to prepare calibration standards at concentrations ranging from approximately 5.0 to 10,000 ng/mL.

-

Sample Preparation:

-

For solid samples (e.g., supplements): Accurately weigh a portion of the homogenized sample and extract with a suitable solvent (e.g., methanol:water, 80:20) using sonication or vortexing. Centrifuge to pellet insoluble matter.

-

For liquid samples (e.g., plasma): Perform a protein precipitation step by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging.

-

Filter the supernatant through a 0.45 µm filter before injection.

-

3. UHPLC-MS Conditions:

-

Column: A reversed-phase C8 or C18 column (e.g., Zorbax SB-C8, 2.0 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.20 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 2 µL

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Monitoring: Monitor for the protonated molecule [M+H]⁺ and a characteristic fragment ion.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Determine the concentration of oxilofrine in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

Caption: UHPLC-MS workflow for oxilofrine quantification.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of Sympathone (oxilofrine). A thorough understanding of its chemical identity, physicochemical characteristics, stability, and pharmacological actions is paramount for professionals in the fields of pharmaceutical research, drug development, and analytical science. The provided experimental framework for UHPLC-MS analysis serves as a practical starting point for the reliable quantification of this compound.

References

-

Wikipedia. (n.d.). Oxilofrine. Retrieved January 17, 2026, from [Link]

-

Grokipedia. (n.d.). Oxilofrine. Retrieved January 17, 2026, from [Link]

-

Jacquot, C., & Rapin, J. R. (1980). [Presynaptic adrenergic mechanisms of action of oxilofrin]. Arzneimittel-Forschung, 30(5), 776–779. Retrieved January 17, 2026, from [Link]

-

Rapin, J. R., Jacquot, C., & Cohen, Y. (1976). [Effects of oxilofrine on the activity of the sympathetic nervous system (author's transl)]. Arzneimittel-Forschung, 26(11), 2027–2030. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Oxilofrine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Cohen, P. A., Avula, B., Venhuis, B., Travis, J. C., Wang, Y. H., & Khan, I. A. (2016). Pharmaceutical doses of the banned stimulant oxilofrine found in dietary supplements sold in the USA. Drug testing and analysis, 9(1), 135–142. Retrieved January 17, 2026, from [Link]

-

World Anti-Doping Agency. (2015). TL05 ANALYSIS OF OXILOFRINE. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Oxilofrine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Cohen, P. A., Avula, B., Venhuis, B., Travis, J. C., Wang, Y. H., & Khan, I. A. (2016). Pharmaceutical doses of the banned stimulant oxilofrine found in dietary supplements sold in the USA. Truth in Advertising. Retrieved January 17, 2026, from [Link]

-

precisionFDA. (n.d.). OXILOFRINE. Retrieved January 17, 2026, from [Link]

-

gsrs. (n.d.). OXILOFRINE. Retrieved January 17, 2026, from [Link]

Sources

Crystal structure analysis of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one

An In-depth Technical Guide to the Crystal Structure Analysis of Synephrine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Solid State to Unlock Molecular Function

In the realm of pharmaceutical sciences and drug development, an intimate understanding of a molecule's three-dimensional architecture is paramount. It is this spatial arrangement of atoms that dictates not only the physicochemical properties of a substance but also its biological activity. For sympathomimetic amines like synephrine, a proto-alkaloid found in nature, this understanding is critical for elucidating its mechanism of action and for the rational design of new therapeutic agents. This guide provides a comprehensive technical overview of the crystal structure analysis of 1-(4-hydroxyphenyl)-2-(methylamino)ethanol, commonly known as synephrine. We will delve into the causality behind the experimental choices, from crystal growth to data refinement, and present a detailed analysis of the resulting solid-state structures. The protocols described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.

Introduction to Synephrine: A Molecule of Interest

Synephrine, with the chemical formula C₉H₁₃NO₂, is a proto-alkaloid naturally occurring in plants such as Citrus aurantium.[1][2] Its structure is based on a phenethylamine skeleton, featuring a hydroxyl group on the phenyl ring and another on the ethyl side chain, creating a chiral center.[3] This leads to the existence of two enantiomers, (R)- and (S)-synephrine, as well as a racemic mixture.[2] Synephrine is of significant interest due to its adrenergic agonist activity, which has led to its use in dietary supplements for weight management.[2] A thorough understanding of its solid-state structure is crucial for controlling its formulation, bioavailability, and interaction with biological targets.

Experimental Workflow: From Molecule to Crystal Structure

The journey from a synthesized or isolated compound to a fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles.[4][5] The following sections detail the methodologies employed in the crystal structure analysis of both racemic (RS-SYN) and enantiopure (R-SYN) synephrine.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Synthesis and Crystallization: The Foundation of a Good Structure

The quality of the final crystal structure is intrinsically linked to the quality of the single crystals used for diffraction. Therefore, the synthesis and crystallization steps are of paramount importance.

Protocol for the Synthesis and Crystallization of Synephrine:

-

Synthesis: Synephrine can be synthesized through various established routes, often starting from p-hydroxy-phenacyl chloride.[3] The crude product should be purified, for example, by column chromatography, to remove any impurities that might hinder crystallization.

-

Solvent Selection: A crucial step in crystallization is the selection of an appropriate solvent or solvent system. For synephrine, slow evaporation from an ethanol-water mixture has proven effective for obtaining diffraction-quality crystals.

-

Crystal Growth:

-

Racemic Synephrine (RS-SYN): Crystals suitable for single-crystal X-ray diffraction can be grown by slow evaporation of a solution of racemic synephrine in a 1:1 (v/v) ethanol/water solution at room temperature.

-

Enantiopure Synephrine (R-SYN): Similarly, single crystals of (R)-synephrine can be obtained by slow evaporation from an ethanol/water (1:1 v/v) solution.

-

The rationale behind using a mixed solvent system is to fine-tune the solubility of the compound, promoting slow, ordered growth of crystals rather than rapid precipitation.

X-ray Data Collection and Processing: Capturing the Diffraction Pattern

Once suitable single crystals are obtained, they are subjected to X-ray diffraction to collect the data from which the electron density map and, ultimately, the crystal structure can be derived.

Protocol for X-ray Data Collection:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and radiation damage. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. This process involves indexing the diffraction pattern to determine the unit cell parameters and space group, and then integrating the intensities of each reflection. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement: From Data to a Molecular Model

The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is a central challenge in crystallography.

Protocol for Structure Solution and Refinement:

-

Structure Solution: For small molecules like synephrine, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.

-

Model Building: The initial electron density map calculated from the solved phases is used to build a molecular model, identifying the positions of the atoms.

-

Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier maps and refined isotropically.

Structural Analysis of Synephrine: A Tale of Two Forms

The crystal structure analysis of synephrine reveals fascinating differences between its racemic and enantiopure forms, highlighting the profound impact of stereochemistry on solid-state packing.[1][2][6]

Racemic Synephrine (RS-SYN): A Neutral Encounter

In the crystalline form of the racemate, synephrine exists as a neutral molecule.[1][2][6] The crystal structure is characterized by the presence of an enantiomeric pair related by an inversion center.

| Crystallographic Data for RS-SYN | |

| Chemical Formula | C₉H₁₃NO₂ |

| Formula Weight | 167.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.001 (3) |

| b (Å) | 11.134 (4) |

| c (Å) | 9.782 (1) |

| β (°) | 113.45 (2) |

| V (ų) | 899.1 (4) |

| Z | 4 |

The molecular conformation of RS-SYN is characterized by a nearly perpendicular arrangement between the phenyl ring and the ethylamine side chain, with a dihedral angle of 87.78 (17)°.[1][2] The crystal packing is dominated by hydrogen bonding. An enantiomeric pair is linked by O-H···O and N-H···O hydrogen bonds, forming an R²₂(10) ring motif.[1][6]

Enantiopure Synephrine (R-SYN): A Zwitterionic Dance

In stark contrast to the racemic form, enantiopure (R)-synephrine crystallizes as a zwitterion, where the acidic proton from the phenolic hydroxyl group is transferred to the basic amino group.[1][2][6] This results in a phenolate anion and a quaternary ammonium cation within the same molecule.

| Crystallographic Data for R-SYN | |

| Chemical Formula | C₉H₁₃NO₂ |

| Formula Weight | 167.21 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.965 (1) |

| b (Å) | 8.847 (2) |

| c (Å) | 12.894 (3) |

| V (ų) | 908.5 (3) |

| Z | 4 |

The zwitterionic nature of R-SYN leads to a distinct hydrogen bonding network. The deprotonated phenolic oxygen atom is involved in a trifurcated hydrogen bond, accepting hydrogen bonds from two quaternary ammonium groups and one alcoholic hydroxyl group, forming a fused R⁴₂(11) ring and a C(7) chain.[1][6]

Caption: A schematic representation of the key hydrogen bonding interactions in racemic and enantiopure synephrine crystals.

Conclusion: From Structure to Insight

The detailed crystal structure analysis of 1-(4-hydroxyphenyl)-2-(methylamino)ethanol reveals the critical role of stereochemistry in determining the solid-state conformation and intermolecular interactions of this important proto-alkaloid. The observation of a neutral molecule in the racemate and a zwitterion in the enantiopure form provides invaluable insights for drug development professionals. This knowledge can inform the design of crystallization processes for chiral resolution, the formulation of stable pharmaceutical products, and the understanding of how synephrine interacts with its biological targets at the molecular level. The methodologies and findings presented in this guide serve as a robust foundation for further research into the solid-state properties of synephrine and related compounds.

References

-

Fujii, I. (2018). Crystal structures of racemic and enantiopure synephrine correlated with physicochemical properties from IR spectroscopy and thermal analysis. Acta Crystallographica Section C: Structural Chemistry, 74(11), 1531-1539. [Link]

-

IUCr. (2018). Crystal structures of racemic and enantiopure synephrine correlated with physicochemical properties from IR spectroscopy and thermal analysis. IUCr Journals. [Link]

-

Fujii, I. (2018). Crystal structures of racemic and enantiopure synephrine correlated with physicochemical properties from IR spectroscopy and thermal analysis. PubMed. [Link]

-

Wikipedia. (n.d.). Synephrine. [Link]

-

Dattagupta, J. K., Meyer, E. F., & Mukhopadhyay, B. P. (1982). Structure of synephrine monohydrogenphosphate monohydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(11), 2830-2834. [Link]

-

PubChem. (n.d.). 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one. [Link]

-

PubChem. (n.d.). 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one. [Link]

-

PubChem. (n.d.). 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

MDPI. (2022). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

-

MDPI. (2022). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. [Link]

-

MDPI. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. [Link]

-

University of Texas at Austin. (n.d.). X-Ray Crystallography. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synephrine - Wikipedia [en.wikipedia.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Crystal structures of racemic and enantiopure synephrine correlated with physicochemical properties from IR spectroscopy and thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one

Introduction

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one is a phenylethanolamine derivative with a chemical structure suggestive of sympathomimetic activity. Its molecular framework, characterized by a 4-hydroxyphenyl group and a methylamino moiety attached to an ethanone backbone, places it in close structural relation to endogenous catecholamines and other adrenergic agonists.[1] This guide provides a comprehensive technical overview of its potential biological activities, drawing upon existing knowledge of its structural analogs and the broader class of phenylethanolamines to inform researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its study and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem |

| Molecular Weight | 165.19 g/mol | PubChem |

| IUPAC Name | This compound | EPA |

| Synonyms | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- | EPA |

Predicted Biological Activity: An Adrenergic Agonist Profile

The structural similarity of this compound to known adrenergic agonists, particularly synephrine (which differs only by a hydroxyl group in place of the ketone), strongly suggests that it will interact with the adrenergic system. Adrenergic receptors, broadly classified into α and β subtypes, are G-protein coupled receptors that mediate the physiological effects of norepinephrine and epinephrine.

Mechanism of Action at Adrenergic Receptors

It is hypothesized that this compound acts as an agonist at adrenergic receptors, initiating a downstream signaling cascade upon binding. The binding of an agonist to these receptors typically leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[2] This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Caption: Predicted signaling pathway of this compound.

Potential Pharmacological Effects

Based on its presumed adrenergic activity, this compound is expected to exhibit a range of pharmacological effects.

Cardiovascular Effects

Agonism at β1-adrenergic receptors in the heart leads to increased heart rate (chronotropy) and contractility (inotropy). Activation of α1-adrenergic receptors in vascular smooth muscle results in vasoconstriction and an increase in blood pressure. Therefore, it is plausible that this compound could exhibit pressor and cardiac-stimulatory effects.

Metabolic Effects

β-adrenergic agonists are known to play a role in metabolism. For instance, activation of β3-adrenergic receptors can stimulate lipolysis. Synephrine, its close analog, is often included in dietary supplements for its purported effects on metabolic rate and fat oxidation.[2]

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the compound for various adrenergic receptor subtypes (α1, α2, β1, β2, β3).

-

Methodology:

-

Prepare cell membranes from cell lines stably expressing a single human adrenergic receptor subtype.

-

Incubate the membranes with a known radiolabeled antagonist (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β subtypes).

-

Add increasing concentrations of this compound to displace the radioligand.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays (cAMP Accumulation):

-

Objective: To determine the functional potency (EC50) and efficacy of the compound as an agonist.

-

Methodology:

-

Culture cells expressing the adrenergic receptor of interest.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

-

Plot the concentration-response curve and determine the EC50 value.

-

Caption: A streamlined workflow for the biological evaluation of the compound.

In Vivo Studies

1. Pharmacokinetic (ADME) Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion profile of the compound in an animal model (e.g., rats or mice).

-

Methodology:

-

Administer a single dose of the compound via intravenous and oral routes to different groups of animals.

-

Collect blood samples at various time points.

-

Analyze the plasma concentrations of the parent compound and any potential metabolites using LC-MS/MS.

-

Calculate key pharmacokinetic parameters such as half-life, bioavailability, and volume of distribution.

-

2. Pharmacodynamic Studies:

-

Objective: To assess the physiological effects of the compound in a living organism.

-

Methodology:

-

Administer the compound to anesthetized or conscious animals.

-

Continuously monitor cardiovascular parameters such as heart rate and blood pressure.

-

In specific models, evaluate metabolic parameters like blood glucose and free fatty acids.

-

Safety and Toxicology

The toxicological profile of this compound has not been extensively studied. However, based on the known effects of other adrenergic agonists, potential adverse effects could include:

-

Cardiovascular: Tachycardia, hypertension, arrhythmias.

-

Central Nervous System: Anxiety, tremors, headache.

Acute toxicity studies in animal models would be necessary to determine the LD50 and identify target organs of toxicity. General signs of toxicity from alpha-adrenergic agonists can include central nervous system depression, bradycardia, and hypotension.[3]

Structure-Activity Relationship (SAR) Considerations

The biological activity of phenylethanolamines is highly dependent on their chemical structure. Key structural features influencing adrenergic receptor affinity and selectivity include:

-

The Phenolic Hydroxyl Group: The position and presence of hydroxyl groups on the phenyl ring are critical for receptor interaction.

-

The Amine Substituent: The size and nature of the substituent on the nitrogen atom can influence selectivity for β- over α-adrenergic receptors.

-

The Beta-Carbonyl Group: The ketone at the beta-position in this compound, as opposed to the hydroxyl group in synephrine, is expected to influence its polarity and receptor binding characteristics. This modification may alter its potency and efficacy compared to its alcohol analog.

Conclusion and Future Directions

This compound represents a promising, yet understudied, molecule with a high potential for biological activity within the adrenergic system. Its structural similarity to synephrine provides a strong rationale for investigating its properties as an adrenergic agonist. The experimental protocols outlined in this guide provide a clear roadmap for its comprehensive pharmacological and toxicological characterization. Future research should focus on synthesizing the compound and systematically evaluating its receptor binding profile, functional activity, in vivo pharmacokinetics and pharmacodynamics, and safety profile. Such studies will be crucial in determining its potential for therapeutic applications or as a tool for pharmacological research.

References

- Stohs SJ, Preuss HG, Shara M. A review of the human clinical studies involving Citrus aurantium (bitter orange) extract and its primary protoalkaloid p-synephrine. Int J Med Sci. 2012;9(7):527-38.

-

DeMers D, Ghamande S. Alpha Receptor Agonist Toxicity. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]

Sources

A Technical Guide to the Pharmacological Screening of Sympathone, a Novel Adrenergic Modulator

Abstract

The sympathetic nervous system, through its primary mediators and adrenergic receptors, governs critical physiological processes, making it a prime target for therapeutic intervention. This guide outlines a comprehensive, tiered pharmacological screening cascade for "Sympathone," a hypothetical novel chemical entity designed to modulate adrenergic signaling. We provide a logical framework, from high-throughput primary screening to physiologically relevant ex vivo and in vivo models, designed to thoroughly characterize the compound's affinity, potency, selectivity, and functional activity. This document details the causality behind experimental choices, provides step-by-step protocols for key assays, and emphasizes the integration of data to build a robust pharmacological profile for lead candidate selection.

Introduction: The Rationale for Sympathone

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and prominent drug targets in modern medicine.[1][2][3] Within this family, adrenergic receptors (ARs)—subdivided into α (α1, α2) and β (β1, β2, β3) subtypes—are pivotal in regulating cardiovascular, respiratory, and metabolic functions.[4] The development of subtype-selective adrenergic modulators has led to landmark therapies for conditions ranging from hypertension and asthma to heart failure.

"Sympathone" represents a novel chemical scaffold hypothesized to act as a selective β2-adrenergic receptor (β2AR) agonist. The therapeutic goal is to achieve potent bronchodilation for respiratory diseases with minimal off-target cardiovascular effects (typically mediated by β1AR). This screening guide is designed to rigorously test this hypothesis, establishing a clear path from initial hit identification to a preclinical candidate.[5]

The Pharmacological Screening Cascade

A successful screening campaign relies on a tiered approach, or "screening cascade," that progressively filters compounds through assays of increasing complexity and physiological relevance.[5][6] This strategy ensures that resources are focused on the most promising molecules while systematically building a comprehensive dataset covering potency, selectivity, and mechanism of action.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled,rounded", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Figure 1: The Screening Cascade for Sympathone."

Tier 1 & 2: Primary Binding and Functional Assays

The initial goal is to identify compounds that bind to the target receptor (β2AR) and determine if that binding translates into a functional response (agonism).

Rationale and Causality

-

Receptor Binding Assays: These assays are the first gate. They quantify the affinity (Ki) of Sympathone and its derivatives for the target receptor and key subtypes (α1, α2, β1, β2, β3). A competitive binding format, using a known radiolabeled or fluorescent ligand, is efficient for high-throughput screening (HTS).[7][8] A high affinity for β2AR with significantly lower affinity for β1AR and α-ARs would be the ideal initial profile.

-

Functional Assays: Binding does not equal function. A compound can be an agonist, antagonist, or partial agonist. Since β-adrenergic receptors are canonically coupled to the Gs protein, agonist activation leads to an increase in the second messenger cyclic adenosine monophosphate (cAMP).[2][9] Therefore, a cAMP accumulation assay is the logical functional screen to confirm agonism and quantify potency (EC50).[1][10]

Data Presentation: Hypothetical Screening Data

The data below illustrates the desired initial profile for a lead candidate from the Sympathone series.

| Compound | β2AR Ki (nM) | β1AR Ki (nM) | α1AR Ki (nM) | β2AR Selectivity (β1/β2) | β2AR EC50 (nM) [cAMP Assay] |

| Sympathone-01 | 2.5 | 550 | >10,000 | 220-fold | 5.2 |

| Sympathone-02 | 15.8 | 450 | >10,000 | 28-fold | 35.1 |

| Sympathone-03 | 0.9 | 15 | >10,000 | 17-fold | 2.1 |

| Isoproterenol | 10.5 | 25 | >10,000 | 2.4-fold | 8.9 |

Table 1: Binding affinities (Ki) and functional potencies (EC50) for hypothetical Sympathone derivatives compared to the non-selective agonist Isoproterenol. Sympathone-01 shows the most promising profile of high potency and selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity of a test compound for the β2AR.

-

Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Reaction Mixture: In a 96-well plate, combine:

-

20 µL of cell membranes (10-20 µg protein/well).

-

20 µL of [3H]-Dihydroalprenolol ([3H]-DHA), a radiolabeled antagonist, at a final concentration equal to its Kd (~1 nM).

-

10 µL of varying concentrations of the test compound (e.g., Sympathone) or vehicle.

-

-

Controls:

-

Total Binding: Contains membranes and radioligand only (no competitor).

-

Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.[7]

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash filters 3 times with ice-cold assay buffer.

-

Quantification: Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Tier 3: Selectivity and Off-Target Profiling

A safe drug candidate must be highly selective for its intended target.[12] Off-target interactions can lead to unforeseen side effects.[13][14]

Rationale and Causality

After confirming on-target potency, promising leads must be screened against a broad panel of other receptors, ion channels, and enzymes. This is crucial for de-risking the compound early in the discovery process.[15][16] For a sympathomimetic, this panel should, at a minimum, include other GPCRs (e.g., muscarinic, dopaminergic, serotonergic receptors) and key cardiovascular ion channels (e.g., hERG). Commercial services are typically used for this comprehensive profiling.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, len=2.5];

} caption: "Figure 2: Ideal Selectivity Profile for Sympathone."

Tier 4: Ex Vivo Physiological Assays

In vitro cell-based assays confirm molecular mechanism, but ex vivo tissue assays provide a crucial bridge to in vivo physiology by using intact, functional tissues.[17][18][19]

Rationale and Causality

For a β2AR agonist targeting bronchodilation, the most relevant ex vivo model is an isolated tracheal ring preparation.[20][21] This assay directly measures smooth muscle relaxation, the physiological outcome of β2AR activation in the airways. It provides a powerful validation of the functional activity observed in cell-based assays within a multi-cell type, native tissue environment.[18]

Experimental Protocol: Isolated Guinea Pig Tracheal Ring Assay

-

Tissue Preparation: Humanely euthanize a guinea pig and carefully dissect the trachea. Cleanse it of adhering connective tissue and cut it into 2-3 mm wide rings.

-

Mounting: Suspend each tracheal ring between two L-shaped stainless steel hooks in an isolated organ bath chamber.[17][22] The chamber contains Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2 (carbogen).

-

Transducer Connection: Attach the upper hook to an isometric force transducer, which is connected to a data acquisition system to record changes in tissue tension.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.

-

Contraction: Induce a stable, submaximal contraction in the rings using a contractile agent like histamine or methacholine.

-

Dose-Response Curve: Once the contraction plateaus, add cumulative concentrations of Sympathone (or a positive control like isoproterenol) to the bath. Record the relaxation response at each concentration.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the maximum possible relaxation. Plot this against the log concentration of the compound to generate a dose-response curve and determine the EC50 for relaxation.

Tier 5: In Vivo Pharmacodynamic and Pharmacokinetic Studies

The final preclinical stage involves evaluating the compound's efficacy, safety, and pharmacokinetic (PK) profile in a living organism.[20][23]

Rationale and Causality

-

Pharmacodynamics (PD): Anesthetized guinea pig or rat models are used to measure bronchoprotection.[4] Animals are challenged with a bronchoconstrictor (e.g., histamine), and the ability of pre-administered Sympathone to prevent or reverse the resulting increase in airway resistance is measured. Simultaneously, cardiovascular parameters like heart rate and blood pressure are monitored to assess in vivo selectivity and potential side effects.[24]

-

Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[25] Blood samples are taken at various time points after administration to measure drug concentration, which helps establish key parameters like half-life and bioavailability. A good candidate must not only be potent but also have a suitable PK profile for the intended dosing regimen.

Conclusion: Synthesizing Data for Candidate Selection

The pharmacological screening of Sympathone and its derivatives is a systematic process of evidence gathering. Data from each tier of the cascade is integrated to build a holistic profile of each compound. The ideal preclinical candidate will exhibit:

-

High Potency: Low nanomolar affinity (Ki) and functional potency (EC50) at the human β2AR.

-

High Selectivity: At least 100-fold selectivity against the β1AR and other relevant off-targets.

-

Functional Efficacy: Demonstrable and potent relaxation of airway smooth muscle in ex vivo models.

-

In Vivo Activity: Proven bronchoprotective effects in vivo at doses that do not cause significant cardiovascular side effects (e.g., tachycardia).

-

Favorable PK/ADME Properties: A pharmacokinetic profile consistent with the desired therapeutic use (e.g., appropriate half-life for once or twice-daily dosing).

By adhering to this rigorous, self-validating screening paradigm, researchers can confidently identify and advance lead compounds with the highest probability of success in future clinical development.

References

-

Title: cAMP Assays in GPCR Drug Discovery Source: PubMed URL: [Link]

-

Title: Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments Source: REPROCELL URL: [Link]

-

Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: NCBI URL: [Link]

-

Title: Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17 Source: ResearchGate URL: [Link]

-

Title: Signaling Pathways Induced by G-protein-coupled Receptors Source: ResearchGate URL: [Link]

-

Title: Isolated organ/tissue test – organ bath Source: Panlab | Harvard Apparatus URL: [Link]

-

Title: Techniques to study the pharmacodynamics of isolated large and small blood vessels Source: PubMed URL: [Link]

-

Title: Pre clinical screening models for drugs acting on Autonomic nervous system Source: Slideshare URL: [Link]

-

Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart Source: PMC - NIH URL: [Link]

-

Title: 10 Strategies for Effective Preclinical Development Success Source: bioaccessla.com URL: [Link]

-

Title: G protein-coupled receptor signaling: transducers and effectors Source: PubMed - NIH URL: [Link]

-

Title: G Protein-Coupled Receptors: A Century of Research and Discovery Source: Circulation Research URL: [Link]

-

Title: G Protein–Coupled Receptor Signaling: New Insights Define Cellular Nanodomains Source: Annual Reviews URL: [Link]

-

Title: PRECLINICAL SCREENING MODELS FOR DRUG ACTING ON AUTONOMIC NERVOUS SYSTEM Source: Gyan Sanchay URL: [Link]

-

Title: 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy Source: Genemod URL: [Link]

-

Title: Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development Source: ACS Fall 2025 URL: [Link]

-

Title: Organ bath Source: Wikipedia URL: [Link]

-

Title: Pharmacology + Isolated Tissue and Organs Research Source: ADInstruments URL: [Link]

-

Title: Chapter-22 Drugs Acting on Sympathetic Nervous System Source: JaypeeDigital URL: [Link]

-

Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual URL: [Link]

-

Title: Structure-based Systems Biology for Analyzing Off-target Binding Source: PMC - PubMed Central URL: [Link]

-

Title: Transmembrane Signaling by G Protein-Coupled Receptors Source: ResearchGate URL: [Link]

-

Title: Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells Source: NCBI URL: [Link]

-

Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Physiology URL: [Link]

-

Title: Building GPCR screening cascades for lead generation Source: Drug Target Review URL: [Link]

-

Title: Principles of early drug discovery Source: PMC - PubMed Central URL: [Link]

-

Title: How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies Source: Prisys Biotechnology URL: [Link]

-

Title: An example of a representative screening cascade used for the discovery... Source: ResearchGate URL: [Link]

-

Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]

-

Title: Off-Target Effects Analysis Source: Creative Diagnostics URL: [Link]

-

Title: In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats Source: PubMed URL: [Link]

-

Title: Preclinical Studies in Drug Development Source: PPD URL: [Link]

Sources

- 1. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. annualreviews.org [annualreviews.org]

- 4. jaypeedigital.com [jaypeedigital.com]

- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tag-lite Adrenergic β1 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 13. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 15. 10 Strategies for Effective Preclinical Development Success [bioaccessla.com]

- 16. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 17. reprocell.com [reprocell.com]

- 18. Isolated organ/tissue test – organ bath [panlab.com]

- 19. Techniques to study the pharmacodynamics of isolated large and small blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pre clinical screening models for drugs acting on Autonomic nervous system | PPTX [slideshare.net]

- 21. Organ bath - Wikipedia [en.wikipedia.org]

- 22. Pharmacology + Isolated Tissue and Organs Research | ADInstruments [adinstruments.com]

- 23. ppd.com [ppd.com]

- 24. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 25. prisysbiotech.com [prisysbiotech.com]

In silico modeling of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one receptor binding

This guide has provided a comprehensive framework for the in silico modeling of p-synephrine's binding to adrenergic receptors. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain a detailed understanding of the molecular mechanisms underlying its pharmacological activity. Future work could involve the use of these models for virtual screening of compound libraries to identify novel adrenergic receptor modulators, or the application of more advanced techniques such as free energy perturbation (FEP) to obtain more accurate predictions of binding affinity. The continued development of computational methods and the increasing availability of high-resolution receptor structures will undoubtedly further enhance our ability to design safer and more effective drugs targeting the adrenergic system. [8][25][26]

Section 6: References

-

GROMACS Tutorials. [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials!. [Link]

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. [Link]

-

GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]

-

Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

-

Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software - YouTube. [Link]

-

Step-by-Step Tutorial on Molecular Docking - Omics tutorials. [Link]

-

A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC - NIH. [Link]

-

Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. [Link]

-

Methods for the development of in silico GPCR models - PMC - PubMed Central. [Link]

-

GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

-

7.5: Molecular Docking Experiments - Chemistry LibreTexts. [Link]

-

PREDICT modeling and in‐silico screening for G‐protein coupled receptors. [Link]

-

Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A - ResearchGate. [Link]

-

In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery - MDPI. [Link]

-

Review article: P-SYNEPHRINE: AN OVERVIEW OF PHYSICOCHEMICAL PROPERTIES, TOXICITY, BIOLOGICAL AND PHARMACOLOGICAL ACTIVITY - EXCLI Journal. [Link]

-

7BU6: Structure of human beta1 adrenergic receptor bound to norepinephrine and nanobody 6B9 - RCSB PDB. [Link]

-

(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. [Link]

-

In Silico Drug Design for Purinergic GPCRs: Overview on Molecular Dynamics Applied to Adenosine and P2Y Receptors - PMC - PubMed Central. [Link]

-

Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC. [Link]

-

Molecule of the Month: Adrenergic Receptors - PDB-101. [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. [Link]

-

A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed. [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube. [Link]

-

7EJ8: Structure of the alpha2A-adrenergic receptor GoA signaling complex bound to brimonidine - RCSB PDB. [Link]

-

Creating a pharmacophore from a single protein-ligand complex. [Link]

-

Adrenergic receptor - Proteopedia, life in 3D. [Link]

-

ADRENERGIC RECEPTORS. [Link]

-

Study on some selective β-adrenoreceptor blocking effects of 1-(4-nitrophenyl)-1-hydroxy-2-methyl isopropylaminoethane (α-methyl INPEA) - NIH. [Link]

-

Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PubMed Central. [Link]

-

The structural basis for agonist and partial agonist action on a β1-adrenergic receptor. [Link]

-

Ligands of Adrenergic Receptors: A Structural Point of View - MDPI. [Link]

-

Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches - NIH. [Link]

Sources

- 1. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDB-101: Molecule of the Month: Adrenergic Receptors [pdb101.rcsb.org]

- 5. mdpi.com [mdpi.com]

- 6. Adrenergic receptor - Proteopedia, life in 3D [proteopedia.org]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. mdpi.com [mdpi.com]

- 9. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 11. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 13. fiveable.me [fiveable.me]

- 14. inteligand.com [inteligand.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility Analysis of 4'-Hydroxy-2-(methylamino)acetophenone for Pharmaceutical Applications

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Solubility in Drug Development

In the journey of a molecule from a laboratory curiosity to a life-saving therapeutic, few physicochemical properties are as fundamental and critical as solubility. For an active pharmaceutical ingredient (API) to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that overwhelmingly necessitates its dissolution in physiological fluids. Poor solubility is a primary hurdle in drug development, often leading to low and erratic bioavailability, which can compromise efficacy and safety.[1][2] This guide provides a detailed examination of the solubility characteristics of 4'-Hydroxy-2-(methylamino)acetophenone (IUPAC Name: 1-(4-hydroxyphenyl)-2-(methylamino)ethanone[3]), a compound of interest with functional groups that present a compelling case study for solubility analysis.

This document is designed for researchers, formulation scientists, and drug development professionals. It moves beyond mere procedural descriptions to elucidate the underlying scientific principles, ensuring that the methodologies presented are not only robust but also understood in their full context. We will explore the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol, and discuss the interpretation of solubility data in the context of pharmaceutical development.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a homogeneous solution in thermodynamic equilibrium. For an API like 4'-Hydroxy-2-(methylamino)acetophenone, its solubility is not a single value but a complex function of its intrinsic properties and the environment it is placed in.

1.1. The Solute: 4'-Hydroxy-2-(methylamino)acetophenone